Cas no 1261932-66-4 (4-(3-Carboxyphenyl)thiophene-2-carboxylic acid)

1261932-66-4 structure

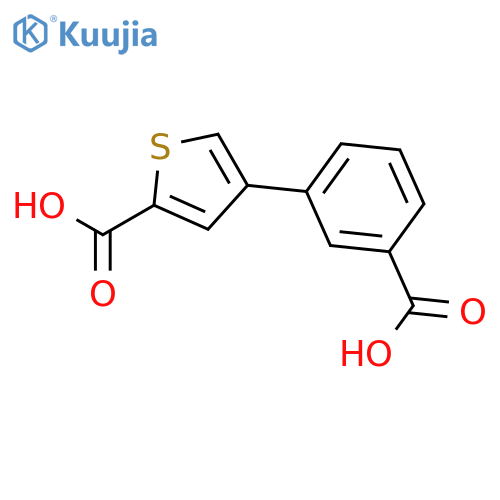

商品名:4-(3-Carboxyphenyl)thiophene-2-carboxylic acid

CAS番号:1261932-66-4

MF:C12H8O4S

メガワット:248.254522323608

MDL:MFCD18312638

CID:2764373

PubChem ID:53218362

4-(3-Carboxyphenyl)thiophene-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1261932-66-4

- DTXSID70683304

- 3-(2-Carboxythiophene-4-yl)benzoic acid, 95%

- MFCD18312638

- 3-(2-CARBOXYTHIOPHENE-4-YL)BENZOIC ACID

- 4-(3-Carboxyphenyl)thiophene-2-carboxylic acid

-

- MDL: MFCD18312638

- インチ: InChI=1S/C12H8O4S/c13-11(14)8-3-1-2-7(4-8)9-5-10(12(15)16)17-6-9/h1-6H,(H,13,14)(H,15,16)

- InChIKey: GGOBMZCKLUNCCR-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 248.01432991Da

- どういたいしつりょう: 248.01432991Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 318

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 103Ų

4-(3-Carboxyphenyl)thiophene-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB318419-5g |

3-(2-Carboxythiophene-4-yl)benzoic acid, 95%; . |

1261932-66-4 | 95% | 5g |

€1159.00 | 2025-02-21 | |

| abcr | AB318419-5 g |

3-(2-Carboxythiophene-4-yl)benzoic acid, 95%; . |

1261932-66-4 | 95% | 5 g |

€1,159.00 | 2023-07-19 |

4-(3-Carboxyphenyl)thiophene-2-carboxylic acid 関連文献

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

3. Water

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

1261932-66-4 (4-(3-Carboxyphenyl)thiophene-2-carboxylic acid) 関連製品

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261932-66-4)

清らかである:99%

はかる:5g

価格 ($):687.0